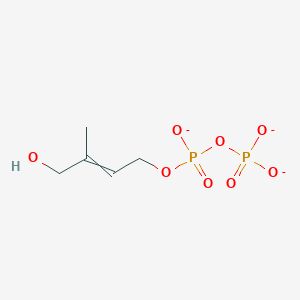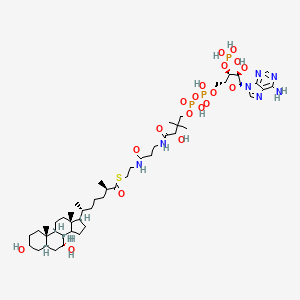![molecular formula C52H98O16S B1263029 3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S)-2,4-dimethyldocosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Applications De Recherche Scientifique
Exercise Performance Enhancement
Trehalose, a disaccharide component of the compound in focus, has been investigated for its potential to enhance exercise performance. A study involving a double-blind crossover trial revealed that pre-exercise ingestion of trehalose could significantly increase mean power output in both peak power and endurance tests. It was hypothesized that this improvement was related to trehalose's activation of specific taste receptors in the oral cavity, which could be contributing to enhanced performance. This finding indicates the potential application of trehalose in the formulation of sports nutrition products aimed at enhancing athletic performance (Suzuki et al., 2020).
Cryopreservation of Biological Materials
The cryoprotective properties of trehalose have been explored in various studies. For example, research has shown that microinjected trehalose significantly protects human oocytes against freeze-associated stresses during cryopreservation, suggesting its potential utility in fertility treatments and oocyte preservation (Eroğlu et al., 2002). In another study, trehalose was found to be beneficial as an adjuvant treatment in improving tear quality post-laser-assisted in situ keratomileusis (LASIK), indicating its potential therapeutic application in ocular surface treatment post-surgery (Orobia et al., 2017).
Medical and Pharmaceutical Applications
The diverse functionalities of trehalose and related compounds have been explored in various medical and pharmaceutical contexts. One study highlighted its efficacy in reducing ocular surface inflammation after cataract surgery, demonstrating the potential of trehalose-based formulations in post-operative care (Cagini et al., 2021). Another study elucidated the role of trehalose in dry eye treatment, showing its effectiveness in reducing dry eye symptoms and improving patient satisfaction compared to standard treatments (Chiambaretta et al., 2017).
Propriétés
Nom du produit |
3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose |
|---|---|
Formule moléculaire |
C52H98O16S |
Poids moléculaire |
1011.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S)-2,4-dimethyldocosanoate |
InChI |
InChI=1S/C52H98O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-47-45(57)42(38-54)64-52(67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51)49(47)65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2/h39-42,44-49,51-54,56-58H,5-38H2,1-4H3,(H,60,61,62)/t39-,40-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1 |
Clé InChI |
YNPYFRSVOSNSOA-KVIUZPNGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



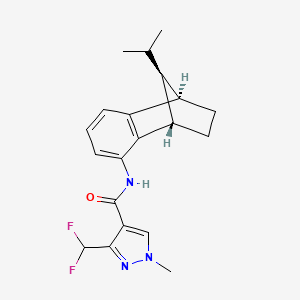
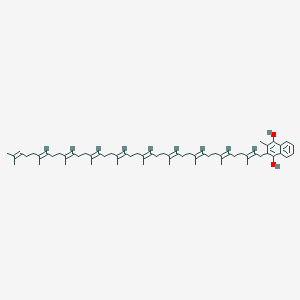
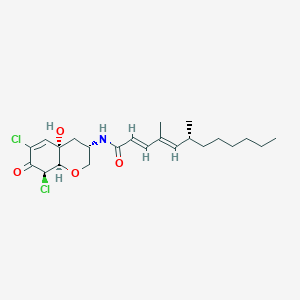
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
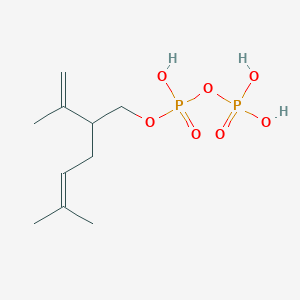
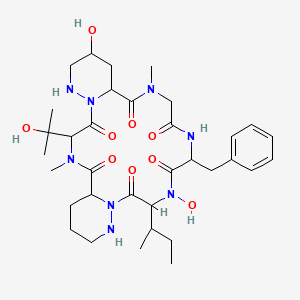
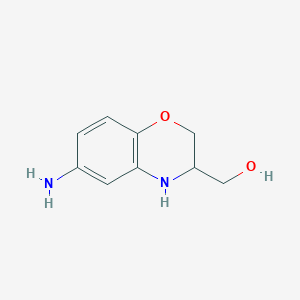
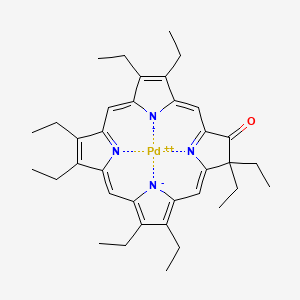
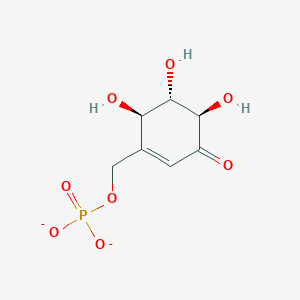
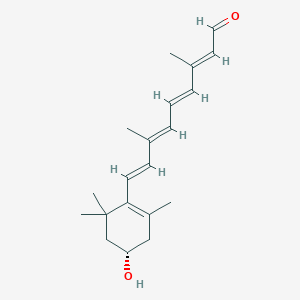
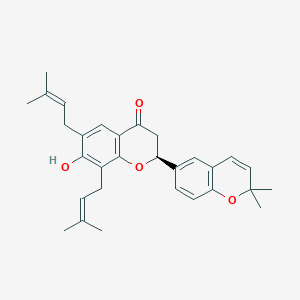
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
